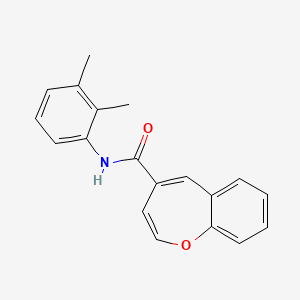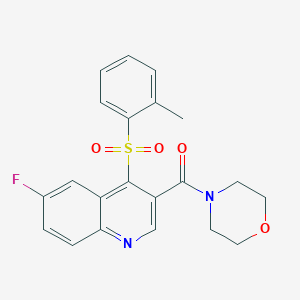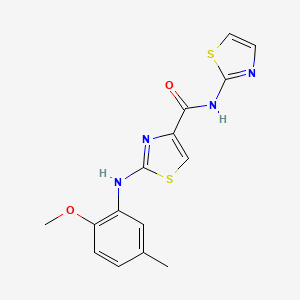
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide” is a compound that contains a benzoxepine ring, which is a seven-membered cyclic ether with a benzene ring fused to it. It also contains an amide functional group attached to the benzoxepine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzoxepine and amide groups. The presence of the ether and amide groups could also result in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at the amide group or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. The presence of the benzoxepine and amide groups could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology Applications
- Benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile supramolecular building blocks due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized in applications ranging from nanotechnology to polymer processing and biomedical applications, thanks to their ability to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Evaluation and Potential Therapeutic Agents
- Polyphenols derived from plants, including carboxylic acids such as benzoic acid, cinnamic acid, and others, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. These studies aim to understand the relationship between the chemical structure of these compounds and their biological activities. Such insights are crucial for developing new therapeutic agents targeting various diseases (Godlewska-Żyłkiewicz et al., 2020).
Antituberculosis Activity
- Organotin(IV) complexes , showing significant antituberculosis activity, exemplify the impact of chemical structure on biological activity. These complexes, including those with dimethylphenyl motifs, have been scrutinized for their structural diversity, potential mechanisms of action, and comparative efficacy in inhibiting Mycobacterium tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Novel Synthetic Opioids Analysis
- The emergence of novel synthetic opioids , such as those from the N-Benzylphenethylamine ("NBOMe") class, has prompted detailed reviews on their chemistry, pharmacology, metabolism, and toxicity. These studies provide insights into the structural features contributing to their potency and toxicological profiles, highlighting the importance of chemical structure in determining the biological effects of new psychoactive substances (Halberstadt, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-6-5-8-17(14(13)2)20-19(21)16-10-11-22-18-9-4-3-7-15(18)12-16/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGGPSAZZYRUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890205.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)

![2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide](/img/structure/B2890214.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2890215.png)

![Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate](/img/structure/B2890218.png)
![5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)

![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2890223.png)
